molecular formula C13H8F4 B2576595 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl CAS No. 1032506-93-6

4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B2576595
CAS No.: 1032506-93-6
M. Wt: 240.201
InChI Key: FGWNYRVOPRAMRX-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)-1,1’-biphenyl is a chemical compound. It is an aryl isothiocyanate derivative . It is also used in the synthesis of well-defined rod-coil block copolymers .

Scientific Research Applications

Photoredox Catalysis in Organic Chemistry

Research by Koike and Akita (2016) highlights the use of trifluoromethyl groups, like those in 4-Fluoro-3-(trifluoromethyl)-1,1'-biphenyl, in photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds. This process is vital in synthetic organic chemistry, particularly in pharmaceuticals and agrochemicals. The study discusses the employment of fluoromethylating reagents and photocatalysts for efficient and selective radical fluoromethylation (Koike & Akita, 2016).

Polymer Synthesis

Salunke, Ghosh, and Banerjee (2007) explored the synthesis of novel poly(arylene ether)s using compounds related to this compound. These polymers, characterized by high thermal stability and solubility in organic solvents, have potential applications in various industries due to their physical properties (Salunke, Ghosh, & Banerjee, 2007).

Fluorination of Organic Compounds

Zupan, Iskra, and Stavber (1996) researched the fluorination of dibenzofuran, diphenylether, and biphenyl with N-F type reagents, providing insights into the regioselectivity and yields of fluorinated products. This research is relevant for understanding the reactions involving compounds like this compound in various chemical contexts (Zupan, Iskra, & Stavber, 1996).

Development of Fluorinated Materials

Banerjee et al. (2009) synthesized a trifluoromethyl-activated trifluoro monomer, which leads to hyperbranched poly(arylene ether)s with potential applications in high-performance materials due to their excellent thermal stability and other unique properties (Banerjee, Komber, Häussler, & Voit, 2009).

Organic Synthesis and Chemistry

Massicot et al. (2011) discuss the synthesis of various trifluoromethyl compounds, including derivatives of this compound. Their work provides a foundational understanding of the chemical behaviors and potential applications of these compounds in organic synthesis (Massicot, Mor Iriarte, Brigaud, Lebrun, & Portella, 2011).

Properties

IUPAC Name

1-fluoro-4-phenyl-2-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4/c14-12-7-6-10(8-11(12)13(15,16)17)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWNYRVOPRAMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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